![molecular formula C15H22N2 B3026000 (6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine CAS No. 1810726-08-9](/img/structure/B3026000.png)
(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine
Overview
Description
“(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine” is a derivative of polygodial . It has a molecular formula of C15H22N2 and a formula weight of 230.4 .
Synthesis Analysis
The synthesis of phthalazine derivatives involves a cascade reaction initiated by visible light photocatalysis, involving a radical hydroamination reaction followed by a radical Smiles rearrangement . The reaction can be carried out under conventional reflux conditions .Molecular Structure Analysis
The molecule contains a total of 38 bonds, including 16 non-H bonds, 3 six-membered rings, 2 ten-membered rings, and 1 N hydrazine .Chemical Reactions Analysis
Phthalazine derivatives can be synthesized using a one-pot strategy starting from aromatic aldehydes . A variety of substituents ranging from electron-withdrawing to donating is tolerated, furnishing the desired 1,2-diazine in good to excellent yields .Scientific Research Applications
Heterocyclic Chemistry and Medicinal Applications
Heterocyclic compounds, including the triazine and phthalazine derivatives, play a critical role in medicinal chemistry due to their wide range of biological activities. Triazine analogs, for example, have shown potent pharmacological activity across various models, demonstrating antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects among others. This makes the triazine nucleus a key area of interest for future drug development. Similarly, phthalazine derivatives have been utilized as building blocks in synthesizing new molecules with heterocyclic structures, showing promise in medicinal chemistry for developing drugs with desired pharmacological responses (Verma, Sinha, & Bansal, 2019); (Singh & Kumar, 2019).
Antitumor Activities
1,2,3-Triazines and their benzo- and heterofused derivatives, including structures similar to (6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine, have been extensively studied for their antitumor activities. These compounds have displayed a broad spectrum of activities, including antiproliferative, analgesic, and anti-inflammatory properties. The simplicity of their synthesis, combined with their efficacy, highlights their potential as scaffolds for antitumor drug development (Cascioferro, Parrino, Spanò, Carbone, Montalbano, Barraja, Diana, & Cirrincione, 2017).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives, which share structural similarities with the given chemical, have been identified as versatile building blocks in supramolecular chemistry. Their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding opens up applications ranging from nanotechnology to biomedical applications. This adaptability underscores the potential of such structures for innovative scientific applications (Cantekin, de Greef, & Palmans, 2012).
Corrosion Inhibition
Phthalocyanine and naphthalocyanine, which are related to benzo[f]phthalazine structures, have demonstrated significant anticorrosive properties in various metal/electrolyte systems. Their ability to form strong chelating complexes with metallic atoms due to the presence of nitrogen atoms and aromatic rings with extensively conjugated π-electrons makes them excellent materials for anticorrosive applications. These findings highlight the diverse industrial applications of such heterocyclic compounds beyond medicinal chemistry (Verma, Ebenso, Quraishi, & Rhee, 2021).
Mechanism of Action
Target of Action
The primary target of this compound is Topoisomerase II (Topo II) . Topo II is an enzyme that plays a crucial role in DNA replication and transcription. It helps in managing DNA tangles and supercoiling which occur during the DNA replication .
Mode of Action
The compound interacts with its target, Topo II, and inhibits its function . It also intercalates into the DNA double helix without covalent binding . This interaction prevents the re-ligation of the DNA, leading to an apoptotic action .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in DNA replication and transcription . By inhibiting Topo II and intercalating into the DNA, it disrupts the normal functioning of these pathways, leading to cell death .
Pharmacokinetics
It’s known that similar compounds are very unstable in plasma in vitro . This instability suggests that the compound may need to be rapidly derivatized to avoid loss of the drug .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By disrupting DNA replication and transcription, the compound induces cell death, reducing tumor volume and mass .
Safety and Hazards
Properties
IUPAC Name |
(6aS,10aS)-7,7,10a-trimethyl-5,6,6a,8,9,10-hexahydrobenzo[f]phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-14(2)7-4-8-15(3)12-10-17-16-9-11(12)5-6-13(14)15/h9-10,13H,4-8H2,1-3H3/t13-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOZUIZPPDRFFH-DZGCQCFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3=CN=NC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC3=CN=NC=C23)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



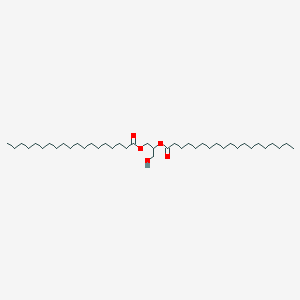
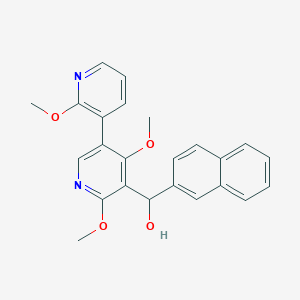

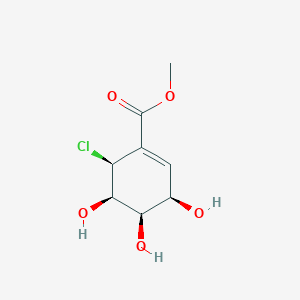
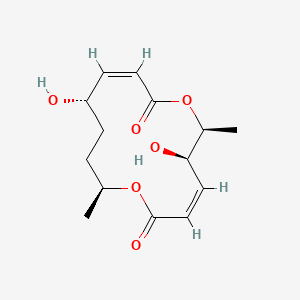
![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)
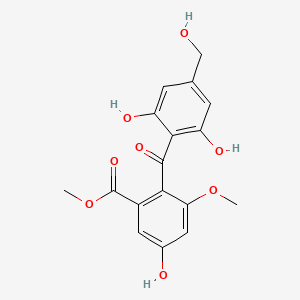
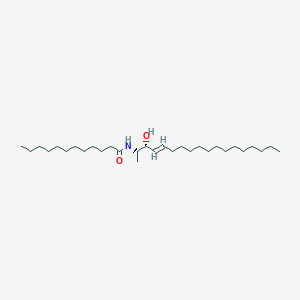
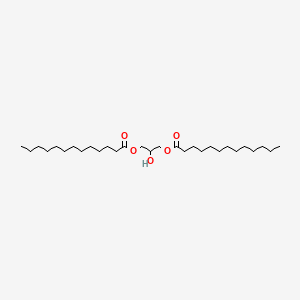
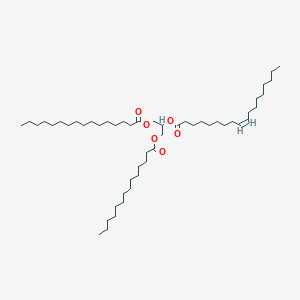
![5-[2-(Hydroxymethyl)-3-hydroxy-5-methylphenoxy]-2,4-dihydroxy-3,6-dimethylbenzoic acid methyl ester](/img/structure/B3025938.png)
![(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B3025939.png)
![3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone](/img/structure/B3025940.png)
